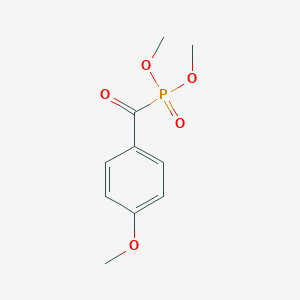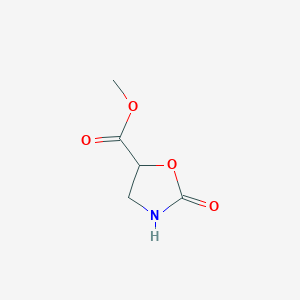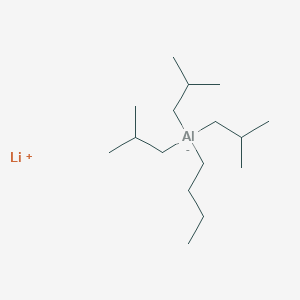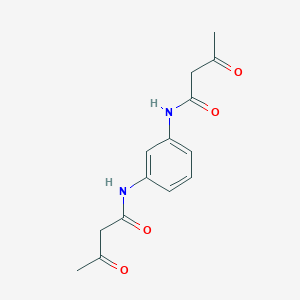
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone
Descripción general
Descripción
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone, commonly known as DIMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIMP is a white crystalline powder with a molecular formula of C10H13O5P and a molecular weight of 252.18 g/mol.
Aplicaciones Científicas De Investigación
DIMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DIMP has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, DIMP has been shown to have insecticidal properties and can be used as a pesticide. In material science, DIMP has been used as a precursor for the synthesis of various organic compounds and polymers.
Mecanismo De Acción
The mechanism of action of DIMP is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In particular, DIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, DIMP can reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
DIMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMP can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DIMP has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, DIMP has been shown to have insecticidal properties and can be used as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DIMP is its relatively simple and cost-effective synthesis method. Additionally, DIMP has been extensively studied and has shown promising results in various research applications. However, one of the limitations of DIMP is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of DIMP is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of DIMP. One potential direction is the development of DIMP-based drug delivery systems for the treatment of various diseases. Another direction is the study of the insecticidal properties of DIMP and its potential use as a pesticide. Additionally, further research is needed to fully understand the mechanism of action of DIMP and its effects on various enzymes and proteins. Overall, DIMP has shown promising results in various research applications, and further studies are needed to fully explore its potential.
Métodos De Síntesis
DIMP can be synthesized through a multistep reaction process that involves the condensation of dimethyl phosphite and 4-methoxybenzaldehyde followed by oxidation with hydrogen peroxide. The reaction yields DIMP as a white solid with a purity of over 95%. The synthesis method of DIMP is relatively simple and cost-effective, making it a popular choice for various research applications.
Propiedades
IUPAC Name |
dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKVIUTXZKDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305192 | |
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |
CAS RN |
10570-48-6 | |
| Record name | NSC169641 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
